molecular formula C7H11ClO4S B2433093 (3,3-Dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride CAS No. 2155852-51-8

(3,3-Dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride

Cat. No.: B2433093
CAS No.: 2155852-51-8
M. Wt: 226.67
InChI Key: BIQYYRVPMUCUTH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(3,3-dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4S/c1-7(2)3-6(9)12-5(7)4-13(8,10)11/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQYYRVPMUCUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC1CS(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride typically involves the reaction of 3,3-dimethyl-5-oxooxolane-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

Drug Development

One of the primary applications of (3,3-Dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride is in drug development. Its ability to form stable covalent bonds with biological targets positions it as a potential candidate for synthesizing pharmaceutical compounds. This compound can act as a building block for creating more complex molecules with therapeutic properties.

Case Study: Anticancer Agents
Research has indicated that derivatives of this compound can exhibit anticancer activity. For instance, studies on related sulfonamide compounds have shown promising results against various cancer cell lines, suggesting that modifications involving this compound could yield effective anticancer drugs .

Reactivity and Mechanism

The methanesulfonyl chloride group is highly reactive towards nucleophiles, making the compound useful in organic synthesis. It can participate in nucleophilic substitution reactions, facilitating the transfer of the sulfonyl group to various substrates.

Applications in Synthesis:

  • Sulfonamide Formation: The compound can be used to synthesize sulfonamides by reacting with amines.
  • Functionalization of Biomolecules: It is employed in modifying biomolecules to study protein-ligand interactions and other biochemical processes.

Protein Modification

In biochemical research, this compound is utilized for modifying proteins. The introduction of the methanesulfonyl group can enhance binding affinities and alter functional properties of proteins, making it a valuable tool for studying protein dynamics and interactions.

Research Insights:
Studies have demonstrated that such modifications can lead to changes in enzymatic activity and stability, providing insights into protein function and potential therapeutic applications .

Mechanism of Action

The mechanism of action of (3,3-Dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Biological Activity

(3,3-Dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride is a compound of interest due to its potential biological activities, including enzyme inhibition and antimicrobial properties. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₁₃ClO₃S
  • Molecular Weight : 202.7 g/mol
  • Appearance : Colorless to light yellow liquid

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its derivatives. These derivatives have shown various biological effects:

  • Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes, particularly urease, which plays a role in several pathological conditions. The inhibition mechanism typically involves binding to the active site of the enzyme, preventing its catalytic function.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, suggesting potential applications in pharmaceutical development .

The mechanism of action for this compound involves:

  • Binding Affinity : The compound's structure allows it to interact with specific molecular targets, particularly enzymes involved in metabolic processes.
  • Inhibition Pathways : By inhibiting urease and other enzymes, the compound can disrupt metabolic pathways critical for bacterial survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits urease; prevents catalysis
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityExhibits cytotoxic effects on cancer cell lines

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly inhibited urease activity in vitro. The study highlighted a structure-activity relationship indicating that modifications to the sulfonyl group enhance inhibitory potency.

Case Study 2: Antimicrobial Activity

Research conducted by a team at UCL explored the antimicrobial properties of this compound's derivatives. The findings revealed that certain derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibiotics .

Safety and Toxicology

While exploring the biological activities, safety data indicates that this compound is corrosive and poses risks upon inhalation or skin contact. Acute toxicity studies have shown:

  • LC50 (Inhalation) : 0.117 mg/l (4h) in rats
  • LD50 (Dermal) : 200 - 2000 mg/kg in rabbits .

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